N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide
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Overview
Description
N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Functionalization: The indole core is then functionalized at specific positions to introduce the desired substituents.
Coupling Reactions: The final step involves coupling the functionalized indole derivatives to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. Continuous flow chemistry and automated synthesis platforms can also be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in research to understand its effects on cellular processes and its potential as a lead compound for drug development.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is facilitated by the carboxamide moiety, which allows for strong binding to the target sites . The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxamide: Shares the indole core and carboxamide group but differs in the substituents attached to the indole ring.
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Another indole derivative with a furan ring attached, exhibiting different biological activities.
1H-Indole-3-carbaldehyde Derivatives: Compounds with an aldehyde group at the 3-position of the indole ring, used in various chemical and biological studies.
Uniqueness
N-{2-[(1H-indol-5-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form strong hydrogen bonds with biological targets makes it a valuable compound for drug development and other scientific research applications .
Properties
Molecular Formula |
C21H20N4O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-(1H-indole-5-carbonylamino)ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c1-25-13-17(16-4-2-3-5-19(16)25)21(27)24-11-10-23-20(26)15-6-7-18-14(12-15)8-9-22-18/h2-9,12-13,22H,10-11H2,1H3,(H,23,26)(H,24,27) |
InChI Key |
ZPNHADWRPMEBQA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CC4=C(C=C3)NC=C4 |
Origin of Product |
United States |
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